molecular formula C12H15N5S B12565589 6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12565589
M. Wt: 261.35 g/mol
InChI Key: MDOWPTWTERRYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under specific reaction conditions . The reaction typically requires the use of solvents such as ethanol or acetic acid and may involve heating under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . The ability to form hydrogen bonds with target receptors enhances its bioactivity.

Comparison with Similar Compounds

6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:

These compounds share similar core structures but differ in their substituents and biological activities. The unique combination of the triazole and thiadiazine rings in this compound contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

6-propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C12H15N5S/c1-9(2)16-7-17-11(10-4-3-5-13-6-10)14-15-12(17)18-8-16/h3-6,9H,7-8H2,1-2H3

InChI Key

MDOWPTWTERRYPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN2C(=NN=C2SC1)C3=CN=CC=C3

Origin of Product

United States

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